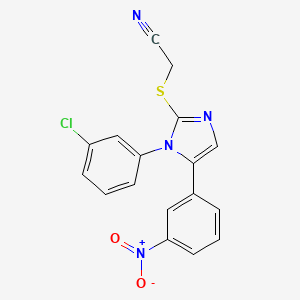

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile

Description

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to an imidazole ring

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O2S/c18-13-4-2-5-14(10-13)21-16(11-20-17(21)25-8-7-19)12-3-1-6-15(9-12)22(23)24/h1-6,9-11H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBISJBCKLOWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of Chlorophenyl and Nitrophenyl Groups: The chlorophenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.

Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that this compound exhibits notable anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action involves the induction of apoptosis and cell cycle arrest at the S phase.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 225 | Growth inhibition |

| A549 | 200 | Apoptosis induction |

The compound's unique structure, featuring an imidazole ring and nitrophenyl groups, enhances its interaction with biological targets, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

Beyond anticancer applications, preliminary studies suggest that this compound may also possess antimicrobial properties. The thioether linkage and the presence of nitrophenyl groups could contribute to its efficacy against various bacterial strains. Further research is needed to quantify these effects and understand the underlying mechanisms .

Synthesis Routes

The synthesis of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves several steps:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

- Electrophilic Aromatic Substitution : Chlorophenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.

- Thioether Formation : The final step involves forming the thioether linkage with acetonitrile .

Industrial Production

For large-scale production, optimized methods such as continuous flow reactors and high-throughput screening are employed to enhance yield and reduce reaction times. Catalysts may also be utilized to facilitate these reactions effectively .

In Vitro Studies

A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound across a panel of approximately sixty cancer cell lines using established protocols. The results indicated significant growth inhibition rates, highlighting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the nitrophenyl group may undergo redox reactions within biological systems, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

- 3-(2-chloro-3-methoxyphenyl)-N-(2-nitrophenyl)propanamide

- N-(3-chlorophenyl)-maleimide

Uniqueness

2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is unique due to its combination of functional groups and the presence of the thioether linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structure features an imidazole ring, a nitrophenyl moiety, and a thioether functional group, suggesting diverse biological interactions. This article explores the biological activities of this compound, focusing on its potential applications in therapeutic contexts, including anti-inflammatory and anticancer properties.

- Molecular Formula : C₁₅H₁₀ClN₃O₂S

- Molecular Weight : 331.78 g/mol

- CAS Number : 1105189-18-1

Anticancer Properties

Recent studies have indicated that 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, as evidenced by increased lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 225 | Growth inhibition |

| A549 | 200 | Apoptosis induction |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Preliminary results suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antibacterial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values against common pathogens are comparable to existing antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

The biological activity of 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity.

- Redox Reactions : The nitrophenyl group may participate in redox reactions, contributing to its biological effects.

- Cell Cycle Modulation : The compound influences cell cycle dynamics, particularly promoting S phase arrest in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- A study on MCF-7 cells demonstrated that treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers .

- Another investigation into its antibacterial properties revealed that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with results indicating effectiveness similar to standard antibiotics like ceftriaxone .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetonitrile?

- Methodological Answer : Synthesis typically involves multi-step pathways, starting with the formation of the imidazole core via cyclocondensation of appropriate aldehydes and amines. Thiolation at the 2-position of the imidazole ring using thiourea or Lawesson’s reagent is critical, followed by alkylation with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography or recrystallization ensures >95% purity .

- Key Considerations : Reaction temperature (60–80°C) and stoichiometric ratios of reagents (e.g., 1:1.2 for imidazole to chloroacetonitrile) significantly impact yield. Monitoring with TLC or HPLC is recommended .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., nitro groups deshield adjacent protons).

- FT-IR : Confirm S-C≡N stretch (~2150 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520/1350 cm⁻¹).

- HRMS : Validate molecular weight (C₁₇H₁₁ClN₄O₂S, theoretical [M+H]⁺ = 377.0265) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme Inhibition : Screen against COX-1/2 or kinases using fluorogenic substrates .

- Data Interpretation : Compare results to structurally analogous compounds (e.g., ethyl 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate) to identify substituent-driven trends .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. nitro positioning) influence bioactivity?

- Methodological Answer : Conduct a SAR study using analogues with systematic substitutions:

- 3-Chlorophenyl vs. 4-Chlorophenyl : Test in parallel for IC₅₀ shifts in enzyme assays.

- Nitro Group Removal : Synthesize a des-nitro derivative to assess its role in target binding.

- Data Analysis : Use molecular docking to correlate substituent effects (e.g., nitro’s electron-withdrawing nature) with binding affinity to targets like COX-2 .

- Case Example : A 3-nitrophenyl-substituted analogue showed 10-fold higher COX-2 inhibition than its 4-nitrophenyl counterpart due to improved π-π stacking in the active site .

Q. How can contradictory data on metabolic stability be resolved?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Stability Optimization : Introduce methyl groups at metabolically labile positions (e.g., α to the thioether) to block oxidation.

- Contradiction Resolution : If literature reports conflicting half-lives (e.g., 2h vs. 8h), validate assay conditions (e.g., NADPH concentration, species-specific cytochrome P450 isoforms) .

Q. What experimental strategies validate hypothesized target interactions?

- Methodological Answer :

- SPR/BLI : Measure real-time binding kinetics to purified targets (e.g., kinases).

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation temperatures.

- CRISPR Knockout : Use gene-edited cell lines lacking the putative target to assess compound dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.